2,5-Dichlorophenyl ethyl phenyl phosphate
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Overview
Description
2,5-Dichlorophenyl ethyl phenyl phosphate is an organophosphorus compound with the molecular formula C14H11Cl2O4P. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, an ethyl group, and a phosphate group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorophenyl ethyl phenyl phosphate typically involves the reaction of 2,5-dichlorophenol with ethyl phenyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorophenyl ethyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphonates.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphates.
Reduction: Formation of phosphonates.
Substitution: Formation of substituted phenyl phosphates.
Scientific Research Applications
2,5-Dichlorophenyl ethyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl ethyl phenyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by phosphorylating their active sites, leading to the disruption of normal cellular functions. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other enzymes.
Comparison with Similar Compounds
- Phenyl dichlorophosphate
- Diethyl chlorophosphate
- Diphenyl phosphoryl chloride
Comparison: 2,5-Dichlorophenyl ethyl phenyl phosphate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
38149-73-4 |
---|---|
Molecular Formula |
C14H13Cl2O4P |
Molecular Weight |
347.1 g/mol |
IUPAC Name |
(2,5-dichlorophenyl) ethyl phenyl phosphate |
InChI |
InChI=1S/C14H13Cl2O4P/c1-2-18-21(17,19-12-6-4-3-5-7-12)20-14-10-11(15)8-9-13(14)16/h3-10H,2H2,1H3 |
InChI Key |
IOWGBLYDJHSGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC1=CC=CC=C1)OC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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